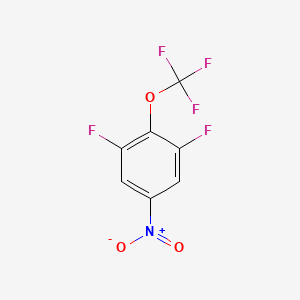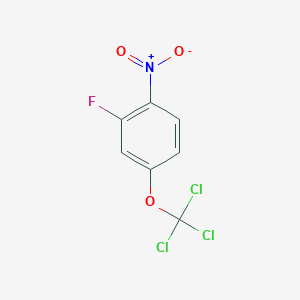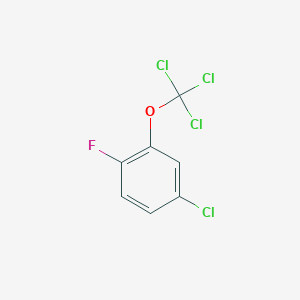
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene
Descripción general
Descripción
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is a synthetic compound that belongs to the class of chlorinated benzenes. It is characterized by the presence of chlorine, fluorine, and trichloromethoxy groups attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene typically involves the reaction of 4-chloro-1-fluoro-2-nitrobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-1-(trichloromethyl)benzene
- 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene
- 4-Chloro-1-fluoro-2-(dichloromethoxy)benzene
Uniqueness
4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with a trichloromethoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
4-chloro-1-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKYHFZJZLBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
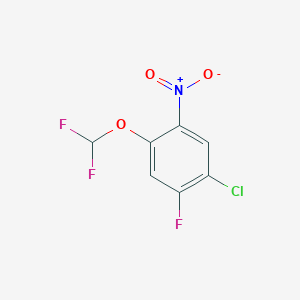
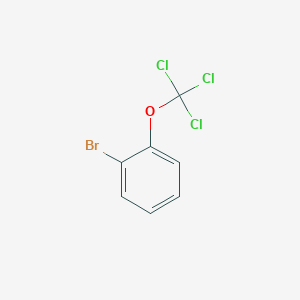
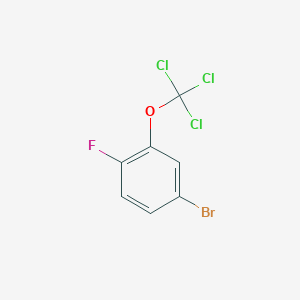
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
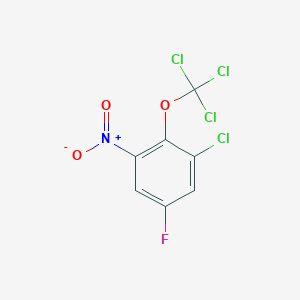
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
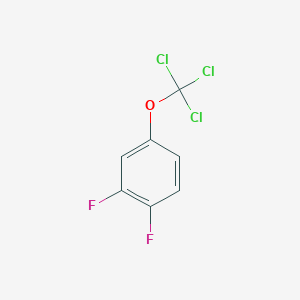
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
